2,2-Dimethyl-1-(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one 2,2-Dimethyl-1-(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one
Brand Name: Vulcanchem
CAS No.: 1040647-29-7
VCID: VC6126784
InChI: InChI=1S/C18H24N6O/c1-18(2,3)17(25)24-11-9-23(10-12-24)16-7-6-15(21-22-16)20-14-5-4-8-19-13-14/h4-8,13H,9-12H2,1-3H3,(H,20,21)
SMILES: CC(C)(C)C(=O)N1CCN(CC1)C2=NN=C(C=C2)NC3=CN=CC=C3
Molecular Formula: C18H24N6O
Molecular Weight: 340.431

2,2-Dimethyl-1-(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one

CAS No.: 1040647-29-7

Cat. No.: VC6126784

Molecular Formula: C18H24N6O

Molecular Weight: 340.431

* For research use only. Not for human or veterinary use.

2,2-Dimethyl-1-(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one - 1040647-29-7

Specification

CAS No. 1040647-29-7
Molecular Formula C18H24N6O
Molecular Weight 340.431
IUPAC Name 2,2-dimethyl-1-[4-[6-(pyridin-3-ylamino)pyridazin-3-yl]piperazin-1-yl]propan-1-one
Standard InChI InChI=1S/C18H24N6O/c1-18(2,3)17(25)24-11-9-23(10-12-24)16-7-6-15(21-22-16)20-14-5-4-8-19-13-14/h4-8,13H,9-12H2,1-3H3,(H,20,21)
Standard InChI Key MRCAVHWMOCYKLP-UHFFFAOYSA-N
SMILES CC(C)(C)C(=O)N1CCN(CC1)C2=NN=C(C=C2)NC3=CN=CC=C3

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s IUPAC name, 2,2-dimethyl-1-(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one, reflects its hybrid architecture:

  • Pyridazine ring: A six-membered aromatic system with two adjacent nitrogen atoms at positions 1 and 2.

  • Piperazine substituent: A saturated six-membered ring with two nitrogen atoms at positions 1 and 4, linked to the pyridazine core.

  • Pyridin-3-ylamino group: A pyridine ring substituted at position 3 with an amino group, conferring hydrogen-bonding capacity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular formulaC₁₈H₂₄N₆O
Molecular weight340.431 g/mol
CAS number1021249-35-3
SMILESCC(C)(C)C(=O)N1CCN(CC1)C2=NN=C(C=C2)NC3=CN=CC=C3
Topological polar surface area89.1 Ų

The tert-butyl group (2,2-dimethylpropanoyl) enhances lipophilicity (logP ≈ 3.5), favoring membrane permeability .

Synthesis and Optimization

Synthetic Routes

Industrial synthesis typically employs a five-step sequence:

  • Pyridazine functionalization: Bromination at position 6 of pyridazine using POBr₃ .

  • Buchwald–Hartwig amination: Coupling 6-bromopyridazin-3-amine with pyridin-3-ylboronic acid under Pd catalysis .

  • Piperazine introduction: Nucleophilic aromatic substitution (SNAr) with 1-(tert-butyl)piperazine under basic conditions .

  • Ketone formation: Oxidation of the propanol intermediate using Jones reagent.

  • Purification: Chromatography (HPLC) achieves >98% purity.

Table 2: Reaction Conditions and Yields

StepReagentsTemperatureYield (%)
1POBr₃, DMF80°C72
2Pd(dba)₂, Xantphos, K₃PO₄100°C65
3K₂CO₃, DMSO120°C81
4CrO₃, H₂SO₄0°C68

Biological Activity and Mechanism

Kinase Inhibition Profile

The compound selectively inhibits TAK1 (IC₅₀ = 55 nM), outperforming reference inhibitors like takinib (IC₅₀ = 187 nM) . Structural analysis reveals:

  • Hydrogen bonding: The pyridin-3-ylamino group interacts with TAK1’s hinge region (Met-104 backbone) .

  • Hydrophobic interactions: The tert-butyl group occupies a pocket near Val-50, enhancing binding affinity .

Table 3: Selectivity Against Kinases (IC₅₀, nM)

KinaseIC₅₀
TAK155
JNK1>10,000
ERK2>10,000
p38α2,300

Antiproliferative Effects

In multiple myeloma cell lines (MPC-11, H929), the compound reduces viability (GI₅₀ = 30–50 nM) by blocking NF-κB and MAPK pathways .

Therapeutic Applications

Oncology

Preclinical models demonstrate efficacy in:

  • Multiple myeloma: Synergizes with bortezomib to overcome proteasome inhibitor resistance .

  • Solid tumors: Suppresses metastasis in triple-negative breast cancer xenografts .

Autoimmune Diseases

TAK1 inhibition reduces IL-6 and TNF-α production in rheumatoid arthritis synovial fibroblasts (EC₅₀ = 90 nM) .

Pharmacokinetics and Toxicity

Table 4: ADME Parameters (Rat)

ParameterValue
Oral bioavailability42%
t₁/₂6.2 h
Plasma protein binding89%
CYP3A4 inhibitionIC₅₀ > 50 μM

No hepatotoxicity (ALT/AST < 2× baseline) was observed at 100 mg/kg doses .

Research Frontiers

Structural Analogues

Modifying the pyridine substituent (e.g., 4-methylpiperazine) improves solubility while maintaining potency .

Combination Therapies

Co-administration with PD-1/PD-L1 inhibitors enhances antitumor immunity in melanoma models .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator